2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Description

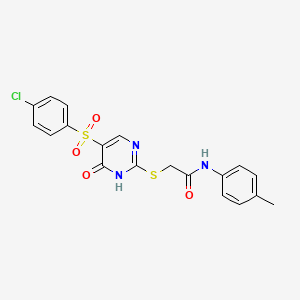

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide features a pyrimidin-6-one core substituted at position 5 with a 4-chlorophenyl sulfonyl group and at position 2 with a thio-linked acetamide moiety. The acetamide nitrogen is further substituted with a p-tolyl (4-methylphenyl) group. This structure combines electron-withdrawing (sulfonyl) and hydrophobic (aryl) substituents, which may influence physicochemical properties and biological activity. While direct data on this compound are absent in the provided evidence, its synthesis likely follows established alkylation methods for pyrimidinone-thioacetamides, as described in .

Properties

IUPAC Name |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S2/c1-12-2-6-14(7-3-12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)15-8-4-13(20)5-9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWKGDYQXLRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex molecule with potential therapeutic applications. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential anticancer effects.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a pyrimidine core with various substituents that contribute to its biological properties.

Antibacterial Activity

Research indicates that compounds similar to the target molecule exhibit significant antibacterial properties. The sulfamoyl group in particular has been associated with antibacterial action against a range of bacterial strains, including:

- Salmonella Typhi

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

In vitro studies demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by resistant strains .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels, beneficial in treating Alzheimer's disease.

- Urease : Its inhibition is critical in managing urease-related infections and disorders .

These activities were confirmed through both in vitro assays and computational modeling studies, which suggest strong binding affinities to these enzymes.

Anticancer Potential

Emerging studies highlight the anticancer potential of pyrimidine derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives similar to our target compound have shown efficacy against various cancer cell lines, including those associated with breast and lung cancers .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against common pathogens. Results showed that compounds with the chlorophenyl sulfonyl group exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics used for comparison .

- Enzyme Inhibition Study : In another study, enzyme assays demonstrated that the target compound inhibited AChE with an IC50 value indicating a promising therapeutic index for neurodegenerative diseases .

- Anticancer Activity : Research involving cell line assays revealed that certain derivatives induced significant apoptosis in A431 vulvar epidermal carcinoma cells, highlighting their potential as anticancer agents .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 367.86 g/mol. The structure features a pyrimidine core substituted with a sulfonyl group and an acetamide moiety, which contributes to its diverse reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Antimicrobial Properties : The sulfonamide group within the compound is known for its antimicrobial effects. Studies have demonstrated that related compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.

2. Biological Activity

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates. This mechanism has been observed in similar sulfonamide derivatives, which can disrupt metabolic pathways in pathogens .

- HIV Research : Some derivatives of pyrimidine compounds have been tested for their ability to inhibit HIV replication in vitro. The structural components of this compound suggest potential antiviral activity, warranting further investigation .

3. Industrial Applications

- Catalysis : The compound's unique functional groups allow it to serve as a catalyst in organic reactions, particularly in the synthesis of more complex molecules. Its application in industrial chemistry could streamline the production of pharmaceuticals and agrochemicals.

Data Table: Summary of Key Applications

Case Studies

-

Anticancer Research

A study conducted on pyrimidine derivatives demonstrated that certain modifications to the core structure enhanced cytotoxicity against human cancer cell lines. The incorporation of the sulfonamide group was pivotal for increasing the compound's potency . -

Antimicrobial Efficacy

Research into the antimicrobial properties of sulfonamide-containing compounds revealed that they effectively inhibited strains of Staphylococcus aureus and Escherichia coli. This suggests that similar structures, including our compound, could be explored for new antibiotic therapies. -

HIV Inhibition Studies

A series of experiments evaluated the inhibitory effects of pyrimidine derivatives on HIV replication. Results indicated that specific structural features were crucial for enhancing antiviral activity, providing a basis for further development of this compound as a therapeutic agent against HIV .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include:

- Pyrimidinone substituents: Position 4 or 5 modifications (e.g., methyl, cyano, sulfonyl, hydroxy).

- Thioacetamide linkage: Variations in the acetamide’s N-aryl substituents (e.g., halogenated phenyl, benzyl, phenoxy-phenyl).

Table 1: Structural Comparison of Pyrimidinone-Acetamide Derivatives

Physicochemical Properties

Spectral Data (NMR and IR)

Table 3: Selected Spectral Features

- Key Observations: The sulfonyl group in the target compound would likely deshield adjacent protons, altering NMR shifts compared to non-sulfonyl analogs. IR spectra for sulfonyl-containing compounds (e.g., target, ) may show strong S=O stretches near 1350 cm⁻¹.

Hypothetical Bioactivity

Key trends suggest:

- Electron-withdrawing groups (e.g., sulfonyl, cyano) may enhance receptor binding via dipole interactions.

- Hydrophobic substituents (e.g., p-tolyl, benzyl) could improve membrane permeability.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can its purity be validated?

The compound is typically synthesized via alkylation reactions between substituted pyrimidine intermediates and acetamide derivatives under basic conditions. For example, 6-aminothiouracil derivatives can react with halogenated acetamides (e.g., N-(p-tolyl)-2-chloroacetamide) in the presence of a base to form the thioether linkage . Post-synthesis, purity is validated using:

- 1H NMR : Peaks such as δ 12.50 ppm (NH-3) and δ 10.10 ppm (NHCO) confirm hydrogen bonding and structural integrity .

- Elemental analysis : Deviations ≤ 0.1% between calculated and observed values (e.g., C: 45.29% vs. 45.36%) ensure stoichiometric accuracy .

- Mass spectrometry : A molecular ion peak at m/z 344.21 [M+H]+ confirms the molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general precautions for sulfonamide and acetamide derivatives include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Personal protective equipment (PPE) : Gloves and lab coats to prevent skin contact; safety goggles for eye protection .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion/inhalation .

Q. How is the crystalline structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, SC-XRD reveals:

- Planar geometry of the pyrimidine ring, stabilized by intramolecular hydrogen bonds (N–H⋯O/S).

- Sulfonyl and thioether groups influencing packing efficiency and solvent interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Replace the 4-chlorophenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on bioactivity .

- Thioether vs. sulfone : Compare analogs where the sulfur atom is oxidized to a sulfone, which may alter solubility and target binding .

- In silico docking : Use software like AutoDock to predict interactions with enzymes (e.g., cyclooxygenase-2) based on sulfonyl and acetamide moieties .

Q. How can contradictory spectral or analytical data be resolved during characterization?

- Case example : If elemental analysis shows a carbon deviation (e.g., 45.29% vs. 45.36%), repeat combustion analysis under controlled oxygen flow to ensure complete oxidation .

- NMR inconsistencies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons in the p-tolyl group .

- Cross-validate : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What experimental design strategies (e.g., DoE) can optimize reaction yields?

A Design of Experiments (DoE) approach can identify critical variables:

- Factors : Temperature, base concentration, solvent polarity.

- Response surface methodology (RSM) : For a reaction yielding 60–80% , RSM can model interactions between variables and maximize yield.

- Flow chemistry : Continuous-flow systems improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the sulfonyl group) .

Q. What mechanistic insights explain the compound’s potential anti-inflammatory or antimicrobial activity?

- Lipoxygenase (LOX) inhibition : The sulfonyl group may chelate metal ions in LOX’s active site, while the pyrimidine ring engages in π-π stacking with hydrophobic residues .

- Bacterial membrane disruption : The thioether and acetamide groups could impair membrane integrity via hydrogen bonding with phospholipid headgroups .

- Validate via enzyme assays : Use purified LOX or bacterial cultures with IC50/ MIC calculations .

Q. How can computational methods predict physicochemical properties relevant to drug delivery?

- LogP calculation : Software like ChemAxon predicts logP ≈ 3.2, indicating moderate lipophilicity suitable for oral absorption .

- Solubility : Molecular dynamics simulations in water/ethanol mixtures can guide solvent selection for formulations .

- Permeability : Predict Caco-2 cell permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.